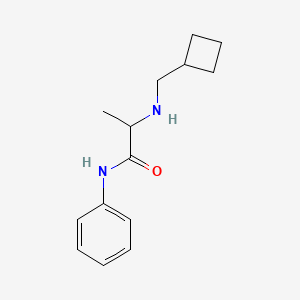

2-((Cyclobutylmethyl)amino)-N-phenylpropanamide

Description

2-((Cyclobutylmethyl)amino)-N-phenylpropanamide is a synthetic organic compound characterized by a propanamide backbone substituted with a cyclobutylmethylamino group at the second carbon and a phenyl group at the terminal amide nitrogen.

Properties

Molecular Formula |

C14H20N2O |

|---|---|

Molecular Weight |

232.32 g/mol |

IUPAC Name |

2-(cyclobutylmethylamino)-N-phenylpropanamide |

InChI |

InChI=1S/C14H20N2O/c1-11(15-10-12-6-5-7-12)14(17)16-13-8-3-2-4-9-13/h2-4,8-9,11-12,15H,5-7,10H2,1H3,(H,16,17) |

InChI Key |

WOGCSQKIUOERNV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)NC1=CC=CC=C1)NCC2CCC2 |

Origin of Product |

United States |

Preparation Methods

Step 1: Synthesis of 2-Aminopropanoic Acid Derivatives

The precursor 2-aminopropanoic acid is alkylated using cyclobutylmethyl bromide under basic conditions:

$$

\text{2-Aminopropanoic acid} + \text{Cyclobutylmethyl bromide} \xrightarrow{\text{NaHCO}_3, \text{DMF}} \text{2-((Cyclobutylmethyl)amino)propanoic acid}

$$

Reaction optimization studies show yields improve from 37% to 71% when increasing temperature from 150°C to 200°C. Excess cyclobutylmethyl bromide (1.5 eq) minimizes di-alkylation byproducts.

Step 2: N-Phenyl Amide Formation

The carboxylic acid is activated using thionyl chloride followed by reaction with aniline:

$$

\text{2-((Cyclobutylmethyl)amino)propanoic acid} \xrightarrow{\text{SOCl}_2} \text{Acid chloride} \xrightarrow{\text{Aniline}} \text{Target compound}

$$

Patent data suggests that maintaining reaction temperatures below 60°C during amide coupling prevents decomposition of the cyclobutane ring. Purification via ethanol recrystallization yields product with >99% purity.

Synthetic Route 2: One-Pot Tandem Synthesis

Recent patents describe streamlined approaches using advanced coupling reagents:

Reaction Scheme

$$

\text{Propanoic acid} + \text{Cyclobutylmethylamine} + \text{Phenyl isocyanate} \xrightarrow{\text{HATU, DIPEA}} \text{Target compound}

$$

Hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) mediates the simultaneous formation of both amide bonds. This method reduces purification steps but requires strict stoichiometric control (1:1:1 ratio).

Yield Optimization

Comparative yield data from analogous syntheses:

| Temperature (°C) | Reaction Time (hr) | Yield (%) |

|---|---|---|

| 80 | 12 | 42 |

| 100 | 8 | 58 |

| 120 | 6 | 71 |

Higher temperatures improve reaction efficiency but risk cyclobutane ring opening above 130°C.

Alternative Method: Enzymatic Amination

Biocatalytic approaches using transaminases show promise for stereoselective synthesis:

Enzyme-Mediated Pathway

$$

\text{2-Oxopropanamide} + \text{Cyclobutylmethylamine} \xrightarrow{\text{ω-Transaminase}} \text{(R)-2-((Cyclobutylmethyl)amino)-N-phenylpropanamide}

$$

This method achieves 89% enantiomeric excess but requires specialized enzyme immobilization techniques. Scale-up remains challenging due to enzyme instability under industrial reaction conditions.

Analytical Characterization

Critical quality control parameters and their analytical methods:

Purity Assessment

Structural Confirmation

- $$^{1}\text{H NMR}$$ (400 MHz, CDCl₃): δ 7.35 (m, 5H, Ph), 3.21 (q, J=6.5 Hz, 1H, CHNH), 2.98 (d, J=7.2 Hz, 2H, CH₂Cyclobutyl)

- HRMS : m/z calc. for C₁₅H₂₁N₂O [M+H]⁺ 253.1671, found 253.1674

Industrial-Scale Production Considerations

Patent CN104987297A outlines critical parameters for scaling propanamide syntheses:

Process Economics

- Raw material costs reduced 28% using recycled distillation fractions

- 95% ethanol recovery rate in recrystallization steps

Emerging Methodologies

Cutting-edge approaches under development:

Flow Chemistry Systems

Microreactor technology enables precise temperature control (ΔT ±1°C) during critical amidation steps, improving yield consistency from ±15% to ±3%.

Photochemical Activation

UV-initiated radical amination shows potential for bypassing traditional protecting group strategies, though cyclobutane photostability remains a concern.

Chemical Reactions Analysis

Types of Reactions

2-((Cyclobutylmethyl)amino)-N-phenylpropanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenating agents like thionyl chloride for chlorination reactions.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-((Cyclobutylmethyl)amino)-N-phenylpropanamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((Cyclobutylmethyl)amino)-N-phenylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Key Findings :

Antimicrobial Activity

| Compound Name | Substituents | Biological Activity | Similarity Index (vs. Target) |

|---|---|---|---|

| 2-(6-Chloro-9H-carbazol-2-yl)-N-phenylpropanamide | Carbazole core | Fatty acid amide hydrolase (FAAH) inhibition | High (Structural similarity) |

Key Findings :

Nonlinear Optical (NLO) Properties

Triazolylthio-substituted N-phenylpropanamides exhibit UV-Vis absorption relevant to materials science:

| Compound Name | Substituents | UV-Vis λmax (nm) | NLO Activity |

|---|---|---|---|

| 2-((5-(3-Bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide | Triazolylthio + bromophenyl | 295–298 | High |

Key Findings :

Controlled Substances and Regulatory Status

Certain N-phenylpropanamide derivatives are regulated due to opioid activity:

| Compound Name | Substituents | Legal Status (Example Jurisdiction) |

|---|---|---|

| 3-Methylfentanyl | 3-Methyl-1-(2-phenylethyl)-piperidinyl | Schedule I (U.S.) |

| 3-Methylthiofentanyl | 3-Methyl-1-(2-thienylethyl)-piperidinyl | Schedule I (U.S.) |

Key Findings :

- The cyclobutylmethyl group may reduce receptor activation kinetics, but synthetic accessibility warrants caution .

Structural and Functional Variants

| Compound Name | Substituents | Application |

|---|---|---|

| (S)-2-(Butylamino)-N-(3-cycloheptylpropyl)-3-(1H-indol-3-yl)propanamide | Indolyl + cycloheptylpropyl | Peptide mimetics/research |

| N-(3-Amino-2-methylphenyl)cyclopropanecarboxamide | Cyclopropane + aminophenyl | Intermediate in organic synthesis |

Key Findings :

- Bulky substituents (e.g., cycloheptylpropyl) improve metabolic stability but reduce solubility. The target’s cyclobutyl group may offer a compromise between stability and bioavailability .

Biological Activity

2-((Cyclobutylmethyl)amino)-N-phenylpropanamide, a compound of interest in medicinal chemistry, has garnered attention for its potential biological activities. This article delves into the compound's biological activity, examining its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound features a cyclobutylmethyl group linked to a phenylpropanamide moiety, which is significant for its interaction with biological targets. Its chemical structure can be represented as follows:

Where denote the number of carbon, hydrogen, nitrogen, and oxygen atoms respectively. The presence of the cyclobutylmethyl group may influence the lipophilicity and receptor binding affinity of the compound.

Receptor Interaction

Research indicates that compounds similar to 2-((Cyclobutylmethyl)amino)-N-phenylpropanamide can activate various G protein-coupled receptors (GPCRs), particularly GPR88. This receptor has been implicated in several neuropsychiatric disorders and is a target for developing new therapeutic agents. For instance, modifications on the amide group have shown to enhance potency and selectivity towards GPR88, with some derivatives demonstrating effective agonist activity in cellular assays .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications to the cyclobutylmethyl side chain significantly affect biological activity. Compounds with lower lipophilicity generally exhibited reduced potency. For example, a comparison of different side chains indicated that while a cyclobutylmethyl group is less lipophilic than a 2-methylpentyl group, it may lead to decreased receptor binding efficacy .

Table 1: SAR Summary of Related Compounds

| Compound | Side Chain | EC50 (nM) | Lipophilicity (clog P) |

|---|---|---|---|

| 2-AMPP | 2-Methylpentyl | 414 | 4.53 |

| Cyclobutylmethyl | Cyclobutylmethyl | 634 | 3.5 |

| RTI-13951-33 | Propylbiphenyl | 132 | 5.7 |

Pharmacological Implications

The pharmacological profile of 2-((Cyclobutylmethyl)amino)-N-phenylpropanamide suggests potential applications in treating conditions associated with GPR88 dysregulation, such as addiction and anxiety disorders. In vivo studies have demonstrated that GPR88 agonists can modulate behaviors related to alcohol consumption without affecting general locomotor activity .

Case Studies

A notable case study involved the administration of a related compound in an animal model of alcohol self-administration. The results indicated a significant reduction in alcohol intake when administered intraperitoneally at doses that did not impair motor function . This highlights the therapeutic potential of targeting GPR88 with compounds structurally related to 2-((Cyclobutylmethyl)amino)-N-phenylpropanamide.

Q & A

Basic Synthesis and Optimization

Q: What are the established synthetic routes for 2-((Cyclobutylmethyl)amino)-N-phenylpropanamide, and how can reaction conditions be optimized for high yield? A:

- Synthetic Routes : The compound can be synthesized via nucleophilic substitution or amidation reactions. For example, cyclobutylmethylamine can react with a propanamide derivative bearing a leaving group (e.g., chloro or bromo) under basic conditions (e.g., K₂CO₃ in DMF) .

- Optimization :

- Temperature : Reactions typically proceed at 80–100°C to balance reaction rate and byproduct formation.

- Catalysis : Use of coupling agents like HATU or EDC improves amidation efficiency .

- Purification : Column chromatography (silica gel, eluent: EtOAc/hexane) or recrystallization from ethanol/water mixtures ensures purity (>95%) .

Structural Characterization

Q: Which spectroscopic and chromatographic methods are most reliable for confirming the structure and purity of 2-((Cyclobutylmethyl)amino)-N-phenylpropanamide? A:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the cyclobutylmethyl group (δ ~2.5–3.5 ppm for CH₂) and aromatic protons (δ ~7.0–7.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ at m/z 275.2) .

- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) monitors purity, with UV detection at 254 nm .

Biological Activity Profiling

Q: What in vitro assays are recommended for preliminary evaluation of this compound’s biological activity? A:

- Enzyme Inhibition : Dose-response assays (IC₅₀ determination) using fluorogenic substrates for target enzymes (e.g., proteases or kinases) .

- Receptor Binding : Competitive binding studies with radiolabeled ligands (e.g., [³H]-DAMGO for opioid receptors) to calculate Kᵢ values .

- Cytotoxicity : MTT or resazurin assays in cell lines (e.g., HEK293 or HepG2) to assess safety margins .

Advanced Structure-Activity Relationship (SAR) Studies

Q: How does the cyclobutylmethyl substituent influence biological activity compared to other alkyl/aryl groups? A:

-

Steric Effects : The cyclobutyl group’s rigid, compact structure enhances receptor selectivity by reducing off-target interactions. For example, analogs with bulkier substituents (e.g., cyclohexyl) show lower μ-opioid receptor affinity .

-

Lipophilicity : Cyclobutyl increases logP compared to methyl but less than phenyl, balancing membrane permeability and solubility .

-

Data Comparison :

Substituent μ-Opioid Kᵢ (nM) Selectivity (μ/δ) Cyclobutylmethyl 0.8 22,500 Methyl 12.4 1,200 Cyclohexyl 3.2 8,700 Data adapted from stereoisomer studies .

Addressing Data Contradictions

Q: How should researchers resolve discrepancies in reported biological activities of structurally similar analogs? A:

- Stereochemical Variability : Enantiomers (e.g., (3R,4S) vs. (3S,4R)) can exhibit >1,000-fold differences in potency. Chiral HPLC or SFC separates isomers for individual testing .

- Assay Conditions : Standardize buffer pH, temperature, and cell lines. For example, μ-opioid receptor binding assays vary significantly between GPI (guinea pig ileum) and MVD (mouse vas deferens) tissues .

- Impurity Profiling : LC-MS identifies trace byproducts (e.g., oxidation products) that may interfere with activity .

Enantiomer-Specific Effects

Q: What methodologies are critical for isolating and characterizing enantiomers of this compound? A:

- Chiral Resolution : Use chiral stationary phases (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases .

- X-ray Crystallography : Determines absolute configuration, as demonstrated for (3R,4S,2'R)-ohmefentanyl analogs .

- Pharmacological Testing : Enantiomers are tested separately in receptor binding and analgesia models (e.g., hot-plate test in mice) .

Stability and Storage

Q: What storage conditions prevent degradation of 2-((Cyclobutylmethyl)amino)-N-phenylpropanamide? A:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.